molecular formula C17H22N4 B1386284 [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine CAS No. 1156349-84-6

[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine

Cat. No. B1386284
CAS RN: 1156349-84-6
M. Wt: 282.4 g/mol
InChI Key: STWKYTZUOSLFOU-UHFFFAOYSA-N
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Description

“[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine” is a chemical compound with the CAS Number: 1156349-84-6 . It has a molecular weight of 282.39 and its IUPAC name is [2-(4-benzyl-1-piperazinyl)-4-pyridinyl]methanamine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.39 . For more detailed physical and chemical properties, it’s recommended to refer to specialized chemical databases.

Scientific Research Applications

Pharmaceutical Research

This compound, with the CAS number 1156349-84-6 , is a potential precursor in the synthesis of various pharmaceutical agents . Its structure, which includes a benzylpiperazine moiety, is similar to that found in several pharmacologically active molecules. This suggests its use in the development of new therapeutic drugs, particularly those targeting central nervous system disorders due to the psychoactive properties of benzylpiperazine derivatives.

Mechanism of Action

Target of Action

The primary targets of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is believed to interact with cellular proteins or enzymes to exert its effects .

Pharmacokinetics

As such, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Some studies suggest potential antimicrobial activity , but these findings need to be confirmed in further studies.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .

properties

IUPAC Name

[2-(4-benzylpiperazin-1-yl)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c18-13-16-6-7-19-17(12-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,12H,8-11,13-14,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWKYTZUOSLFOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-Benzylpiperazin-1-yl)pyridin-4-yl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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